molecular formula C9H10O2 B060528 4-Ethylsalicylaldehyde CAS No. 161876-64-8

4-Ethylsalicylaldehyde

Cat. No. B060528
M. Wt: 150.17 g/mol
InChI Key: GHKLSRUKZUYUAD-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Titanium(IV) chloride (100 mL, 100 mmol, 1M in CH2Cl2) followed by dichloromethyl methyl ether (7.47 mL, 82.5 mmol) was added to a cooled 0° C. solution of 3-ethylphenol (6.11 g, 50 mmol). The reaction mixture was stirred for 45 mins. The mixture was poured into ice and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a bright pink oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave 4-ethyl-2-hydroxy-benzaldehyde (4.9 g, 65%) followed by 2-ethyl-4-hydroxy-benzaldehyde (1.32 g, 18%). A:
Quantity
7.47 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](Cl)Cl.[CH2:6]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH3:7]>[Ti](Cl)(Cl)(Cl)Cl>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([CH:10]=[O:14])=[C:3]([OH:2])[CH:9]=1)[CH3:7]

Inputs

Step One
Name
Quantity
7.47 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Two
Name
Quantity
6.11 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Step Three
Name
Quantity
100 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a bright pink oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)C1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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